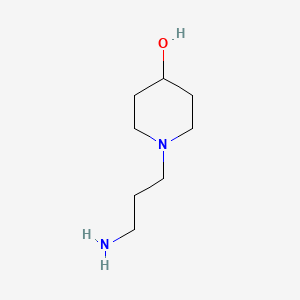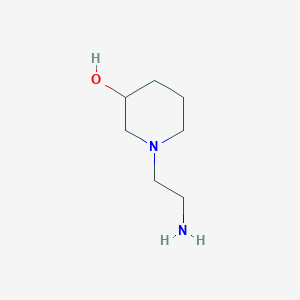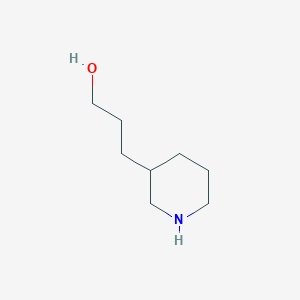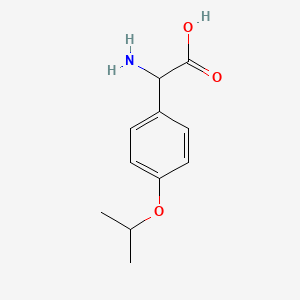
2-Amino-2-(4-isopropoxyphenyl)acetic acid
Übersicht
Beschreibung
The compound "2-Amino-2-(4-isopropoxyphenyl)acetic acid" is not directly mentioned in the provided papers. However, the papers discuss various amino acids and their derivatives, which are relevant to the broader context of amino acid research and their potential applications in medicinal chemistry and bioorthogonal reactions. For instance, the synthesis of novel amino acids for bioorthogonal reactions is described, which allows for the introduction of new functionalities into peptides and proteins . Additionally, the synthesis and biological evaluation of a series of phenoxyacetyl amino acids and dipeptides, which have shown antibacterial and antifungal activities, are also discussed .
Synthesis Analysis
The synthesis of novel amino acids is a key theme in the provided papers. For example, the synthesis of 4 novel amino acids containing functional groups for bioorthogonal reactions is achieved through succinct sequences . Another paper describes the synthesis of a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, which involves coupling the phenoxyacetic acid with amino acid methyl esters/dipeptides using DCC as a coupling agent and TEA as a base . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, is also reported .
Molecular Structure Analysis
The molecular structure of amino acids and their derivatives is crucial for their biological function. The crystal structure of 4S-iodophenyl hydroxyproline exhibits well-defined conformational preferences, which is important for its application in molecular design . The crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined by X-ray diffraction, revealing details about their hydrogen bonding and molecular interactions .
Chemical Reactions Analysis
The papers describe various chemical reactions that are used to synthesize and modify amino acids. Bioorthogonal reactions, such as Suzuki and Sonogashira reactions, are used to modify amino acids in water . The synthesis of the propargyl thioether of 4-thiolphenylalanine involves a copper-mediated cross-coupling reaction . Additionally, the synthesis of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids involves the use of DCC as a coupling agent, which is a common technique in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids and their derivatives are influenced by their molecular structure. The conformational preferences of the synthesized amino acids are important for their potential applications in medicinal chemistry and catalysis . The antibacterial and antifungal activities of the synthesized phenoxyacetyl amino acids and dipeptides suggest that their physical and chemical properties are conducive to biological activity . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides insights into its potential as an anticancer drug, with observed intermolecular hydrogen bonds contributing to its stability .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
2-Amino-2-(4-isopropoxyphenyl)acetic acid has been utilized in the field of peptide synthesis. For instance, Sieber and Iselin (1968) explored the use of 2-(p-diphenyl)-isopropyloxycarbonyl (Dpoc) residue, which is closely related to 2-amino-2-(4-isopropoxyphenyl)acetic acid, for the selective protection of α-amino groups in peptide synthesis. This approach allows for the introduction of acid-labile protecting groups, which can be selectively cleaved, offering versatility in peptide synthesis (Sieber & Iselin, 1968).
Metal Complex Synthesis and Biological Evaluation
Ikram et al. (2015) studied the synthesis and characterization of metal complexes using an amino acid structurally similar to 2-amino-2-(4-isopropoxyphenyl)acetic acid. Their research highlights the potential of these compounds in generating biologically active complexes, including those with antioxidant properties and xanthine oxidase inhibitory activities, which are relevant in medicinal chemistry (Ikram et al., 2015).
Solid-Phase Peptide Synthesis Applications
Wakselman and Guibe-jampel (1973) discussed the use of a derivative of 2-amino-2-(4-isopropoxyphenyl)acetic acid in solid-phase peptide synthesis. This derivative, 4-Isopropyloxycarbonyloxybenzyloxycarbonyl, is a novel amino-protecting group, stable under certain conditions and removable in slightly alkaline mediums. This finding is significant for the development of new methods in peptide synthesis (Wakselman & Guibe-jampel, 1973).
Synthesis of Triorganotin(IV) Complexes
Baul et al. (2002) investigated the synthesis and structural characterization of triorganotin(IV) complexes using 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, a compound structurally similar to 2-amino-2-(4-isopropoxyphenyl)acetic acid. These complexes have applications in materials science and catalysis, demonstrating the versatility of these compounds in creating complex structures (Baul et al., 2002).
Antibacterial and Antifungal Properties
Dahiya et al. (2006) synthesized a series of new compounds derived from 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, which are structurally related to 2-amino-2-(4-isopropoxyphenyl)acetic acid. They found that some of these compounds exhibited potent antibacterial and antifungal activities, indicating the potential of these derivatives in developing new antimicrobial agents (Dahiya et al., 2006).
Eigenschaften
IUPAC Name |
2-amino-2-(4-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEGVDZZPXNCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405836 | |
| Record name | 2-amino-2-(4-propan-2-yloxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-isopropoxyphenyl)acetic acid | |
CAS RN |
318270-09-6 | |
| Record name | α-Amino-4-(1-methylethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-2-(4-propan-2-yloxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



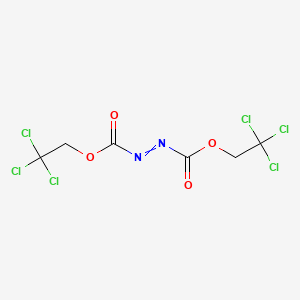
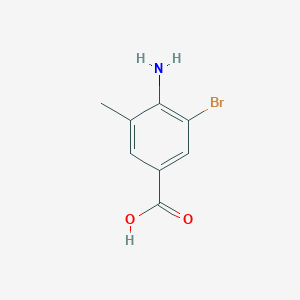

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
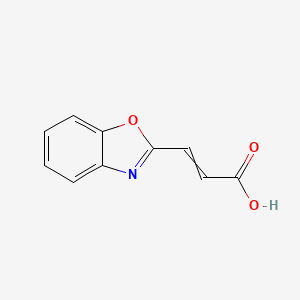
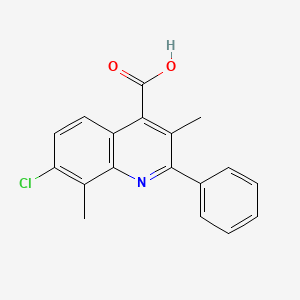



![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
